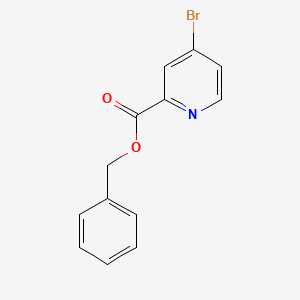

Benzyl 4-bromopyridine-2-carboxylate

Description

BenchChem offers high-quality Benzyl 4-bromopyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-bromopyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-11-6-7-15-12(8-11)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRGCBVDPJPGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Benzyl 4-bromopyridine-2-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 4-bromopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-bromopyridine-2-carboxylate is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridine-2-carboxylic acid, it serves as a versatile synthetic intermediate. The presence of a bromine atom at the 4-position, a benzyl ester at the 2-position, and a nitrogen atom within the aromatic ring imparts a unique combination of electronic and steric properties. These features make it a valuable scaffold for developing novel therapeutic agents and functional materials. For instance, the pyridine core is a common motif in numerous pharmaceuticals, while the bromo-substituent provides a reactive handle for cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of Benzyl 4-bromopyridine-2-carboxylate. While direct experimental data for this specific molecule is not extensively documented in public literature, we can infer many of its characteristics with high confidence by analyzing its constituent parts and data from closely related analogs, such as its parent acid, 4-bromopyridine-2-carboxylic acid, and its methyl ester. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective synthesis, handling, and application.

Chemical Identity and Core Structure

The foundational step in understanding any molecule is to define its structure and fundamental identifiers.

Molecular Structure

The structure consists of a pyridine ring substituted at the 2-position with a benzyl carboxylate group and at the 4-position with a bromine atom.

Diagram 1: Chemical Structure of Benzyl 4-bromopyridine-2-carboxylate

Caption: Structure of Benzyl 4-bromopyridine-2-carboxylate.

Physicochemical Identifiers

A summary of the core identifiers for Benzyl 4-bromopyridine-2-carboxylate and its parent acid is provided below. The data for the benzyl ester is calculated, while the data for the parent acid is experimentally derived where available.

| Property | Benzyl 4-bromopyridine-2-carboxylate (Predicted/Calculated) | 4-Bromopyridine-2-carboxylic acid (Experimental/Known) | Reference |

| CAS Number | Not assigned | 30766-03-1 | [1][2] |

| Molecular Formula | C₁₃H₁₀BrNO₂ | C₆H₄BrNO₂ | [1] |

| Molecular Weight | 292.13 g/mol | 202.01 g/mol | [1][2] |

| IUPAC Name | Benzyl 4-bromopyridine-2-carboxylate | 4-Bromopyridine-2-carboxylic acid | [1] |

| Synonyms | Benzyl 4-bromopicolinate | 4-Bromopicolinic acid | [2][3] |

| SMILES | C1=CC=C(C=C1)COC(=O)C2=NC=CC(Br)=C2 | C1=CN=C(C=C1Br)C(=O)O | [1] |

| InChIKey | (Predicted) | RPHHYRNGCJYQSP-UHFFFAOYSA-N | [1][4] |

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems, influencing everything from solubility and absorption to reactivity and formulation.

Melting Point, Boiling Point, and Physical State

-

Physical State : Expected to be a white to off-white crystalline solid at room temperature, similar to its methyl ester analog (Methyl 4-bromopyridine-2-carboxylate), which is a powder.[5][6]

-

Melting Point : The melting point is predicted to be higher than that of the methyl ester (54-56 °C) due to the larger, more rigid benzyl group, which allows for more effective crystal packing.[6] For comparison, the parent acid has a significantly higher melting point due to intermolecular hydrogen bonding.[7][8] A reasonable estimate would be in the range of 70-90 °C.

-

Boiling Point : The boiling point is expected to be significantly high, likely over 350 °C at atmospheric pressure, and would likely decompose before boiling. The parent acid has a calculated boiling point of 347.8 °C at 760 mmHg.[9]

Solubility Profile

The solubility of a compound is paramount, especially in drug development. The transition from a carboxylic acid to a benzyl ester dramatically alters the solubility profile.

-

Aqueous Solubility : The parent acid has some water solubility due to the carboxylic acid group's ability to hydrogen bond and ionize. The benzyl ester, however, will be practically insoluble in water. The large, nonpolar benzyl group and the loss of the acidic proton significantly increase its lipophilicity.

-

Organic Solubility : Benzyl 4-bromopyridine-2-carboxylate is expected to be soluble in a range of common organic solvents, including dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). It will likely have moderate solubility in alcohols like methanol and ethanol and lower solubility in nonpolar solvents such as hexanes.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a key indicator of a drug's ability to cross cell membranes.

-

Predicted LogP : The parent acid, 4-bromopyridine-2-carboxylic acid, has a calculated XLogP3 of 1.4.[1] The addition of the benzyl group will substantially increase the lipophilicity. We can estimate the LogP for the benzyl ester to be in the range of 3.0 to 3.5, making it significantly more lipophilic and favoring partitioning into lipidic environments.

Acidity/Basicity (pKa)

The pKa values determine the ionization state of a molecule at a given pH.

-

Pyridine Nitrogen (pKa) : The pyridine nitrogen is basic. For the parent 4-bromopyridine, the pKa of the conjugate acid is low due to the electron-withdrawing effect of the bromine. The addition of the electron-withdrawing carboxylate group at the 2-position will further decrease the basicity of the pyridine nitrogen. The pKa of the protonated pyridine nitrogen in Benzyl 4-bromopyridine-2-carboxylate is predicted to be in the range of 1-2. This means the pyridine ring will only be significantly protonated under strongly acidic conditions.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of a synthesized compound. The following are predicted spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum will be the most informative for structural confirmation.

-

Benzyl Protons : A multiplet corresponding to the 5 protons of the phenyl ring will appear in the aromatic region, typically around 7.3-7.5 ppm. A characteristic singlet for the two benzylic methylene (-CH₂-) protons will be observed further downfield, likely between 5.3-5.5 ppm.

-

Pyridine Protons : The three protons on the pyridine ring will appear as distinct signals in the aromatic region (typically 7.5-9.0 ppm). Due to the substitution pattern, they will likely show a characteristic set of splitting patterns (e.g., a singlet, a doublet, and a doublet of doublets).

-

-

¹³C NMR : The carbon NMR will show distinct signals for each unique carbon atom.

-

Carbonyl Carbon : The ester carbonyl carbon will have a characteristic chemical shift in the range of 160-170 ppm.

-

Aromatic Carbons : The carbons of the benzyl and pyridine rings will appear in the typical aromatic region of 120-150 ppm. The carbon attached to the bromine (C4) will be shifted relative to an unsubstituted pyridine.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak : In an ESI-MS experiment, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 292.0 and 294.0.

-

Isotopic Pattern : A key feature will be the characteristic isotopic pattern for a molecule containing one bromine atom. The [M]⁺ and [M+2]⁺ peaks will have an approximate 1:1 intensity ratio, which is a definitive indicator of the presence of bromine.[10]

-

Fragmentation : Common fragmentation pathways would include the loss of the benzyl group or the entire benzyloxycarbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

C=O Stretch : A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹.

-

C-O Stretch : A C-O stretching band for the ester linkage will be present in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches : Bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, and aromatic C=C and C=N ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Synthesis and Reactivity

Understanding the synthesis and potential reactions of Benzyl 4-bromopyridine-2-carboxylate is crucial for its application as a synthetic intermediate.

Synthetic Pathway

The most direct route to synthesize Benzyl 4-bromopyridine-2-carboxylate is through the esterification of its parent acid, 4-bromopyridine-2-carboxylic acid.

Diagram 2: Synthetic Workflow for Benzyl 4-bromopyridine-2-carboxylate

Caption: General workflow for the synthesis of the target compound.

A common method is the Fischer esterification, which involves reacting the carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst. Alternatively, milder conditions using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be employed to avoid harsh acidic conditions that might be detrimental to sensitive substrates.

Chemical Reactivity and Stability

-

Nucleophilic Aromatic Substitution (SNAr) : The pyridine ring is electron-deficient, and this effect is enhanced by the electron-withdrawing carboxylate group. The bromine atom at the 4-position is activated towards nucleophilic aromatic substitution.[11] This allows for the displacement of the bromide with various nucleophiles (e.g., amines, thiols, alkoxides), making this compound an excellent building block for library synthesis.

-

Cross-Coupling Reactions : The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[12] This enables the introduction of aryl, vinyl, or alkynyl groups at the 4-position.

-

Hydrolysis : As an ester, the compound is susceptible to hydrolysis back to the parent carboxylic acid and benzyl alcohol under either acidic or basic conditions. It is expected to be stable under neutral conditions.

-

Storage : For long-term storage, it should be kept in a cool, dry place, protected from moisture and strong acids or bases to prevent degradation.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the characterization of key physicochemical properties.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation : Accurately weigh approximately 5-10 mg of Benzyl 4-bromopyridine-2-carboxylate into a glass vial.

-

Solvent Addition : Add a precise volume (e.g., 10 mL) of buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration : Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Shake for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.

-

Phase Separation : Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling and Analysis : Carefully remove an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification : Compare the measured concentration against a standard curve prepared from known concentrations of the compound in an organic solvent (e.g., acetonitrile) to determine the aqueous solubility.

Protocol: Determination of LogP (Shake-Flask Method)

-

System Preparation : Prepare a biphasic system by mixing equal volumes of n-octanol and water (or pH 7.4 buffer) in a separatory funnel. Shake vigorously and allow the phases to separate and become mutually saturated for at least 24 hours.

-

Compound Addition : Prepare a stock solution of Benzyl 4-bromopyridine-2-carboxylate in n-octanol. Add a small volume of this stock solution to a fresh mixture of the pre-saturated n-octanol and aqueous phases in a glass vial.

-

Equilibration : Seal the vial and shake gently for several hours until equilibrium is established.

-

Phase Separation : Centrifuge the vial to ensure complete separation of the two phases.

-

Analysis : Carefully sample both the upper (n-octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using HPLC-UV or a similar quantitative method.

-

Calculation : The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Conclusion

Benzyl 4-bromopyridine-2-carboxylate is a molecule with significant potential as a versatile intermediate in drug discovery and materials science. While direct experimental data is limited, a robust profile of its physicochemical properties can be confidently predicted based on its structure and comparison to well-characterized analogs. Its key features—a lipophilic character, a reactive C-Br bond for cross-coupling and SNAr reactions, and well-defined spectroscopic handles—make it an attractive scaffold for chemical exploration. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their work, enabling the development of novel molecules with tailored properties.

References

-

PubChem. (n.d.). 4-Bromopyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link][13]

-

University of Cambridge. (n.d.). Electronic Supporting Information. Retrieved from [Link][14]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][15]

-

PubChemLite. (n.d.). Benzyl 4-bromotetrahydro-1(2h)-pyridinecarboxylate (C13H16BrNO2). Retrieved from [Link][16]

-

Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2). Retrieved from [Link][17]

-

Stanchem. (n.d.). 4-Bromo-2-pyridinecarboxylic Acid, min 98% (HPLC). Retrieved from [Link][18]

-

Reddit. (2024, October 4). Help with 4-Bromopyridine HCl. r/Chempros. Retrieved from [Link][12]

-

ResearchGate. (2025, August 7). The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. Retrieved from [Link][19]

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link][20]

-

MDPI. (2023, October 16). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. Retrieved from [Link][21]

-

PubChemLite. (n.d.). 4-bromopyridine-2-carboxylic acid (C6H4BrNO2). Retrieved from [Link][22]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link][23]

-

ChemBK. (2024, April 9). 2-Bromopyridine-4-carboxylic acid. Retrieved from [Link][8]

-

ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link][11]

-

Pharmaffiliates. (n.d.). 4-Bromopyridine. Retrieved from [Link][24]

Sources

- 1. 4-Bromopyridine-2-carboxylic acid | C6H4BrNO2 | CID 735150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synchem.de [synchem.de]

- 3. 4-Bromo-2-pyridinecarboxylic Acid | 30766-03-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 4-Bromopyridine-2-carboxylic acid(30766-03-1) 1H NMR spectrum [chemicalbook.com]

- 5. H64327.14 [thermofisher.com]

- 6. 29681-42-3 Cas No. | Methyl 4-bromopyridine-2-carboxylate | Apollo [store.apolloscientific.co.uk]

- 7. 2-溴吡啶-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. rsc.org [rsc.org]

- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 15. rsc.org [rsc.org]

- 16. PubChemLite - Benzyl 4-bromotetrahydro-1(2h)-pyridinecarboxylate (C13H16BrNO2) [pubchemlite.lcsb.uni.lu]

- 17. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 18. calpaclab.com [calpaclab.com]

- 19. researchgate.net [researchgate.net]

- 20. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 21. mdpi.com [mdpi.com]

- 22. PubChemLite - 4-bromopyridine-2-carboxylic acid (C6H4BrNO2) [pubchemlite.lcsb.uni.lu]

- 23. govinfo.gov [govinfo.gov]

- 24. pharmaffiliates.com [pharmaffiliates.com]

Solubility profile of Benzyl 4-bromopyridine-2-carboxylate in organic solvents

Technical Guide: Solubility Profiling of Benzyl 4-bromopyridine-2-carboxylate

Executive Summary

Benzyl 4-bromopyridine-2-carboxylate is a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals, particularly in the development of HIF prolyl hydroxylase inhibitors and other pyridine-based scaffolds.[1] As a lipophilic ester derivative of 4-bromopyridine-2-carboxylic acid, its solubility profile differs significantly from its acid precursor and methyl ester analogs.[1]

This guide provides a comprehensive technical analysis of its solubility behavior. It synthesizes structural physicochemical predictions with field-proven experimental protocols.[1] Since specific solubility data for this intermediate is often proprietary or unpublished, this document empowers researchers to experimentally validate solubility and optimize solvent selection for synthesis, extraction, and purification.[1]

Physicochemical Basis of Solubility

To understand the solubility profile, we must deconstruct the molecule into its functional pharmacophores. The interplay between the lipophilic benzyl ester and the electron-deficient pyridine ring dictates its solvent affinity.[1]

| Feature | Chemical Nature | Impact on Solubility |

| Pyridine Core | Heterocyclic Aromatic | Provides moderate polarity and basicity (pKa ~3-4).[1] Soluble in polar organic solvents; capable of H-bonding acceptance. |

| 4-Bromo Substituent | Halogen | Increases lipophilicity (LogP) and density.[1] Reduces water solubility compared to the parent pyridine. |

| Benzyl Ester | Aromatic Ester | Significantly increases lipophilicity and molecular weight. Drastically reduces water solubility compared to methyl/ethyl esters. |

Predicted Properties:

-

Molecular Weight: ~292.13 g/mol [1]

-

Predicted LogP: ~3.2 – 3.8 (High Lipophilicity)

-

Physical State: Typically an off-white to pale yellow solid or viscous oil (depending on purity).

Predicted Solubility Profile

Based on Structure-Activity Relationship (SAR) analysis of analogous pyridine carboxylates (e.g., Methyl 4-bromopyridine-2-carboxylate), the following solubility profile is established for laboratory applications.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Ideal for extraction from aqueous workups and as a loading solvent for chromatography.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Preferred solvents for nucleophilic substitution reactions (SNAr) or coupling reactions. |

| Esters & Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Good (50–100 mg/mL) | Standard solvents for reaction and liquid-liquid extraction.[1] |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Critical for Purification: Likely soluble at reflux but sparingly soluble at RT, making these ideal candidates for recrystallization. |

| Non-Polar Alkanes | Hexanes, Heptane, Pentane | Poor / Insoluble (<1 mg/mL) | Acts as an Anti-solvent to precipitate the product during trituration or recrystallization. |

| Aqueous Media | Water, PBS Buffer (pH 7.4) | Insoluble | The compound will partition into the organic layer. Acidic water (pH < 2) may increase solubility slightly via protonation of the pyridine nitrogen. |

Expert Insight: The benzyl group acts as a "lipophilic anchor." While the methyl ester analog might show partial solubility in water or cold alcohols, the benzyl ester is strictly hydrophobic. Avoid using water as a co-solvent in reactions unless a phase transfer catalyst is employed.

Experimental Protocols for Solubility Determination

Do not rely on estimates for critical process development. Use these self-validating protocols to generate precise data.[1]

Protocol A: Kinetic Solubility Screen (Tier 1)

Best for: Rapidly assessing solvent compatibility for reaction screening.

-

Preparation: Weigh 5 mg of solid Benzyl 4-bromopyridine-2-carboxylate into a clear HPLC vial.

-

Titration: Add the solvent of interest in 50 µL aliquots at Room Temperature (25°C).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Inspect visually for clarity.

-

Dissolved: Clear solution, no particulates.

-

Partial: Cloudy suspension.

-

Insoluble: Solid remains at bottom.

-

-

Calculation: If 5 mg dissolves in 100 µL, solubility is >50 mg/mL.

Protocol B: Thermodynamic Solubility via HPLC (Tier 2)

Best for: Precise formulation and crystallization optimization.

-

Saturation: Add excess solid (~20 mg) to 1 mL of solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (25°C) for 24 hours.

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (prevents adsorption of lipophilic compounds).

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm).

-

Standard Curve: Prepare a standard of the compound in Acetonitrile (0.1 – 1.0 mg/mL).

-

Mobile Phase: Water/Acetonitrile gradient (0.1% TFA) to ensure elution of the lipophilic ester.

-

Workflow Visualization

Figure 1: Solubility Assessment Workflow

Caption: A tiered approach to solubility profiling, moving from rapid visual estimates to precise HPLC quantification.

Implications for Synthesis & Purification

The solubility profile dictates the optimal workflow for isolating high-purity material.[1]

Reaction Solvent Selection

-

Recommendation: Use DCM or THF for esterification reactions (e.g., Acid + Benzyl Bromide).

-

Why: These solvents solubilize both the lipophilic benzyl bromide and the resulting ester, preventing premature precipitation that could trap impurities.

Extraction Strategy

-

Protocol: Dilute reaction mixture with Water . Extract with Ethyl Acetate or DCM .

-

Mechanism: The high LogP of the benzyl ester ensures >99% partitioning into the organic phase, while inorganic salts and unreacted acid (if pH > 5) remain in the aqueous phase.

Purification: Recrystallization Logic

Since chromatography can be expensive at scale, recrystallization is preferred.

-

Solvent System: Ethanol or Ethanol/Hexane .

-

Procedure:

-

Dissolve crude solid in minimal boiling Ethanol (High solubility at 78°C).

-

Slowly cool to Room Temperature.

-

If no crystals form, add Hexane dropwise (Anti-solvent) until turbidity persists, then cool to 4°C.

-

Result: The lipophilic impurities remain in the mother liquor, while the benzyl ester crystallizes due to the pi-stacking of the aromatic rings.[1]

-

Figure 2: Purification Decision Tree

Caption: Decision logic for selecting purification method based on alcohol solubility profile.

References

-

PubChem. (n.d.). 4-Bromopyridine-2-carboxylic acid (CAS 30766-03-1).[1] National Library of Medicine. Retrieved from [Link]

-

Klimešová, V., et al. (2012). The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. Arkivoc. Retrieved from [Link]

Sources

Chemical structure and molecular weight of Benzyl 4-bromopyridine-2-carboxylate

An In-Depth Technical Guide to Benzyl 4-bromopyridine-2-carboxylate: Synthesis, Characterization, and Applications

Abstract

Benzyl 4-bromopyridine-2-carboxylate is a functionalized pyridine derivative of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure incorporates a pyridine core, a versatile scaffold in drug discovery, a bromine atom at the 4-position that serves as a handle for cross-coupling reactions, and a benzyl ester that can function as a protecting group or a precursor for further modification. This technical guide provides a comprehensive overview of the compound's chemical structure, molecular weight, a detailed, field-proven synthesis protocol with mechanistic insights, and a predictive analysis of its spectroscopic characterization. Furthermore, it explores the potential applications of this molecule as a key building block in the development of novel chemical entities.

Physicochemical and Structural Properties

The fundamental characteristics of Benzyl 4-bromopyridine-2-carboxylate are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Data |

| Chemical Structure | |

| IUPAC Name | Benzyl 4-bromopyridine-2-carboxylate |

| Molecular Formula | C₁₃H₁₀BrNO₂ |

| Molecular Weight | 292.13 g/mol |

| CAS Number | Not assigned |

| Appearance | Predicted: Off-white to pale yellow solid |

Synthesis and Mechanistic Rationale

The synthesis of Benzyl 4-bromopyridine-2-carboxylate is most logically achieved via a two-step process: first, the preparation of the carboxylic acid precursor, followed by its esterification. This approach ensures high yields and purity of the final product.

Step 1: Synthesis of 4-Bromopyridine-2-carboxylic Acid

The precursor, 4-bromopyridine-2-carboxylic acid, is efficiently synthesized through the oxidation of 4-bromo-2-methylpyridine.[1] Potassium permanganate (KMnO₄) is an effective and robust oxidizing agent for converting an alkyl side chain on an aromatic ring into a carboxylic acid.

Experimental Protocol:

-

Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-2-methylpyridine (10.0 mL, approx. 0.1 mol) and 200 mL of water.

-

Heating: Begin stirring and gently heat the mixture.

-

Oxidant Addition: When the internal temperature reaches 75 °C, begin the portion-wise addition of potassium permanganate (39.5 g, 0.25 mol). The temperature should be carefully controlled to remain between 80-82 °C.[1]

-

Expert Insight: The portion-wise addition of KMnO₄ is critical for managing the exothermicity of the reaction and preventing runaway oxidation or side reactions. Each portion should be added only after the purple color of the permanganate has dissipated, indicating its consumption.[1]

-

-

Reaction Monitoring: After the final addition, maintain the reaction at 80-82 °C for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by filtration.

-

Acidification: The filtrate is then cooled in an ice bath and acidified with concentrated HCl to a pH of ~3-4. This protonates the carboxylate salt, causing the desired 4-bromopyridine-2-carboxylic acid to precipitate.

-

Isolation: The white solid product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification to Benzyl 4-bromopyridine-2-carboxylate

To form the benzyl ester, the carboxylic acid must first be activated. A reliable method involves conversion to an acyl chloride followed by reaction with benzyl alcohol. This method is often preferred over direct Fischer esterification for heteroaromatic acids, which can be resistant to strongly acidic conditions.

Experimental Protocol:

-

Acyl Chloride Formation: To a flask containing 4-bromopyridine-2-carboxylic acid (1 eq.), add thionyl chloride (SOCl₂, ~2-3 eq.) and a catalytic amount of DMF. The mixture is heated gently under reflux for 2-3 hours.

-

Expert Insight: The addition of DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent. This step converts the carboxylic acid into a highly reactive acyl chloride intermediate.

-

-

Reagent Removal: After the reaction is complete, excess thionyl chloride is removed under reduced pressure.

-

Esterification: The crude acyl chloride is dissolved in an anhydrous, non-protic solvent (e.g., dichloromethane or THF). The solution is cooled in an ice bath. Benzyl alcohol (1.1 eq.) and a non-nucleophilic base such as triethylamine or pyridine (~1.5 eq.) are added dropwise.

-

Trustworthiness: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the reactive acyl chloride back to the carboxylic acid. The base is essential for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.[2]

-

-

Reaction Monitoring & Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then diluted with dichloromethane and washed sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to yield pure Benzyl 4-bromopyridine-2-carboxylate.

Synthesis Workflow Diagram

Caption: A two-step synthesis of Benzyl 4-bromopyridine-2-carboxylate.

Structural Elucidation and Characterization

While a definitive experimental spectrum for this specific compound is not widely published, its spectroscopic properties can be reliably predicted based on its structure and known data for analogous compounds. These predictions are crucial for guiding the characterization of the synthesized material.

| Technique | Predicted Spectroscopic Data |

| ¹H NMR | δ ~8.5-8.6 (d, 1H, Py-H6), δ ~7.8-7.9 (d, 1H, Py-H3), δ ~7.7-7.8 (dd, 1H, Py-H5), δ ~7.3-7.5 (m, 5H, Ar-H of Benzyl), δ ~5.4 (s, 2H, -CH₂-) |

| ¹³C NMR | δ ~164-165 (C=O), δ ~151 (Py C2), δ ~149 (Py C6), δ ~140 (Py C4-Br), δ ~135 (Ar C-ipso of Benzyl), δ ~128-129 (Ar CH of Benzyl), δ ~127 (Py C5), δ ~125 (Py C3), δ ~68 (-CH₂-) |

| IR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~1740-1720 (Strong, C=O ester stretch), ~1580, 1450 (Aromatic C=C stretch), ~1300-1150 (C-O stretch) |

| Mass Spec (EI) | M⁺ peak exhibiting a characteristic 1:1 isotopic pattern for Br at m/z 291/293. Key fragment at m/z 91 ([C₇H₇]⁺, tropylium ion). |

Applications in Research and Development

Benzyl 4-bromopyridine-2-carboxylate is not an end-product but a versatile intermediate with considerable potential in synthetic and medicinal chemistry.

A Platform for Cross-Coupling Reactions

The bromine atom at the 4-position of the pyridine ring is strategically placed for participation in metal-catalyzed cross-coupling reactions. It serves as an excellent leaving group in Suzuki-Miyaura, Heck, and Sonogashira couplings.[3] This allows for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl groups), enabling the rapid synthesis of diverse libraries of 4-substituted pyridine derivatives.

Scaffold for Medicinal Chemistry

The pyridine ring is a privileged scaffold found in numerous approved pharmaceuticals.[4] This compound provides a pre-functionalized core that can be elaborated upon. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides—a common functional group in bioactive molecules.[5] The combination of the pyridine core and the handle for diversification makes it a valuable starting material for hit-to-lead optimization campaigns in drug discovery.

Diversification Potential Workflow

Caption: Diversification pathways for Benzyl 4-bromopyridine-2-carboxylate.

Conclusion

Benzyl 4-bromopyridine-2-carboxylate is a valuable and versatile chemical building block. This guide has detailed a logical and robust synthetic pathway, provided a predictive framework for its analytical characterization, and highlighted its significant potential for creating complex molecular architectures. For researchers and scientists in drug development and materials science, this compound represents a strategic starting point for the synthesis of novel and functionalized pyridine-based molecules.

References

-

Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2- (succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromo-10-methylacridinium-9- carboxylate trifluoromethanesulfonate - -ORCA - Cardiff University. [Link]

-

4-Bromopyridine-2-carboxylic acid | C6H4BrNO2 | CID 735150 - PubChem. [Link]

-

2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide - MDPI. [Link]

-

Benzyl 4-bromotetrahydro-1(2h)-pyridinecarboxylate (C13H16BrNO2) - PubChemLite. [Link]

-

Understanding 4-Bromopyridine: Properties, Applications, and Pricing. [Link]

-

The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides - ResearchGate. [Link]

- CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google P

-

A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - arkat usa. [Link]

-

Pyridines - Wikipedia. [Link]

-

4-bromopyridine-2-carboxylic acid (C6H4BrNO2) - PubChemLite. [Link]

Sources

An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of Benzyl 4-bromopyridine-2-carboxylate

Abstract: This technical guide provides a comprehensive overview of the synthetic strategies for Benzyl 4-bromopyridine-2-carboxylate, a key intermediate in modern medicinal chemistry and drug development. We will explore the logical deconstruction of the target molecule through retrosynthetic analysis, detailing the synthesis of its critical precursor, 4-bromopyridine-2-carboxylic acid. A comparative analysis of various esterification methodologies is presented, complete with field-proven protocols. Furthermore, this guide highlights the strategic importance of the 4-bromo functional group as a versatile handle for subsequent molecular diversification via palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical research.[1][2] This document is intended for researchers, chemists, and professionals in the field of organic synthesis and drug discovery.

The Logic of Deconstruction: Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials by disconnecting key bonds.[3][4][5] Our target molecule, Benzyl 4-bromopyridine-2-carboxylate, is a bifunctional compound featuring an ester and a brominated pyridine ring.

The most logical initial disconnection targets the ester linkage, as ester formation is a reliable and well-understood transformation. This C-O bond disconnection reveals two primary precursors: 4-bromopyridine-2-carboxylic acid and benzyl alcohol . Benzyl alcohol is a readily available commercial reagent, simplifying one branch of our synthesis. The core synthetic challenge, therefore, lies in the efficient preparation of the key intermediate, 4-bromopyridine-2-carboxylic acid.

Further analysis of 4-bromopyridine-2-carboxylic acid suggests that the most robust synthetic route involves installing the bromine atom prior to the formation of the carboxylic acid. A functional group interconversion (FGI) strategy, converting a methyl group into a carboxylic acid via oxidation, is a common and powerful tactic. This leads us back to 4-bromo-2-methylpyridine as the immediate precursor. This precursor can, in turn, be derived from the regioselective bromination of 2-methylpyridine (2-picoline).

Synthesis of the Key Precursor: 4-Bromopyridine-2-carboxylic Acid

The most direct and industrially scalable route to 4-bromopyridine-2-carboxylic acid is the oxidation of 4-bromo-2-methylpyridine.[6] Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation. The choice of this reagent is based on its proven efficacy in converting alkyl side chains on aromatic rings to carboxylic acids.

Experimental Protocol: Oxidation of 4-bromo-2-methylpyridine

This protocol is adapted from established methodologies for the oxidation of picoline derivatives.[6]

-

Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-2-methylpyridine (10.0 mL, approx. 0.1 mol) and 200 mL of water.

-

Heating: Begin stirring and gently heat the mixture to 75°C.

-

Oxidant Addition: Weigh out potassium permanganate (KMnO₄) powder (39.5 g, 0.25 mol). Once the reaction temperature is stable at 75°C, begin adding the KMnO₄ in small portions (in approximately 5 batches).

-

Temperature Control: The reaction is exothermic. Control the rate of addition to maintain the internal temperature between 80-82°C. Ensure the purple color of the permanganate dissipates (solution turns dark brown) before adding the next portion, indicating its consumption.

-

Reaction Monitoring: After the final addition, maintain the reaction at 80-82°C for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by vacuum filtration. Wash the filter cake with a small amount of hot water to recover any trapped product.

-

Isolation: Combine the filtrates and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The desired product, 4-bromopyridine-2-carboxylic acid, will precipitate as a white solid.[7]

-

Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.[8]

Self-Validating System & Trustworthiness: The success of this protocol is visually verifiable. The disappearance of the intense purple of KMnO₄ confirms its reaction. The precipitation of the product upon acidification provides a clear endpoint for isolation. Purity can be confirmed by melting point analysis (172-174°C) and standard spectroscopic techniques.

The Coupling Step: A Comparative Analysis of Esterification Methods

The final transformation is the esterification of 4-bromopyridine-2-carboxylic acid with benzyl alcohol. Several methods can achieve this, each with distinct advantages and disadvantages related to reaction conditions, yield, and ease of purification.

| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier | Concentrated H₂SO₄ (catalyst) | Reflux in excess alcohol | Economical, simple reagents.[9][10] | Reversible, requires forcing conditions (heat), potential for side reactions. |

| Acyl Chloride | SOCl₂ or (COCl)₂, then alcohol | Room temp or mild heat | High-yielding, irreversible.[9][11] | Two-step process, generates corrosive HCl gas. |

| Steglich | DCC or EDC, DMAP (catalyst) | Room temp, inert solvent (DCM) | Very mild conditions, high yield, good for sensitive substrates.[12][13] | Coupling agents can be hazardous, generates urea byproduct that must be filtered. |

For substrates like ours, which are relatively robust, any of these methods could be successful. However, the Steglich esterification offers the best balance of high yield and mild, controllable conditions, making it a preferred method in modern drug discovery labs.[12] The use of 4-dimethylaminopyridine (DMAP) as a catalyst is crucial, as it acts as a hyper-nucleophile to form a highly reactive acylpyridinium intermediate, dramatically accelerating the reaction.[14]

Recommended Experimental Protocol: Steglich Esterification

-

Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-bromopyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add benzyl alcohol (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise, keeping the temperature below 5°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

-

Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of DCM.

-

Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Strategic Applications in Medicinal Chemistry

The true value of Benzyl 4-bromopyridine-2-carboxylate lies in its potential for diversification. The bromine atom at the C4 position is not merely a substituent; it is a versatile synthetic handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.[15] This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, a critical process in drug development.[16]

The electron-deficient nature of the pyridine ring makes the C-Br bond highly susceptible to oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle.[17][18] This enables a wide range of transformations.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.[19][20]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key motif in many bioactive molecules.[16]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines.

-

Heck Coupling: Formation of C-C bonds by coupling with alkenes.[19]

These reactions empower chemists to systematically explore the chemical space around the pyridine core, optimizing properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles for new drug candidates.[21][22]

References

-

Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. [Link]

-

Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 235-246. [Link]

-

Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 66(4), 1500–1502. [Link]

-

Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5936-5945. [Link]

-

MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]

-

ACS Publications. (2001). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. [Link]

-

Fife, T. H., & Przystas, T. J. (1985). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 107(4), 1041–1047. [Link]

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

-

ResearchGate. (2006). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. [Link]

-

Clark, J. (2004). Esterification. Chemguide. [Link]

-

Fawwaz, M. (2023). Retrosynthesis Strategy in Organic Chemistry. Pharmauho Editorial. [Link]

-

SciTePress. (2022). Retrosynthesis. [Link]

-

Dudekula, K., et al. (2024). AN OVERVIEW OF RETROSYNTHETIC METHODS, EVALUATION, AND MECHANISM. International Journal of Current Innovations in Advanced Research, 7(2), 52-63. [Link]

-

ResearchGate. (2021). Retrosynthesis: A Strategy for Organic Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromopyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]

-

Wikipedia. (n.d.). Pyridines. [Link]

- Google Patents. (1991). US5047542A - Process for preparing pyridine carboxylic acid esters.

-

University of California, Los Angeles. (n.d.). Benzene Retrosynthesis Worksheet Key. [Link]

- Google Patents. (1956).

-

Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 363-368. [Link]

-

BSEF. (n.d.). Pharmaceuticals. [Link]

-

Al-Ostoot, F. H., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[12][16]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Scientific Reports, 14(1), 1-22. [Link]

- Google Patents. (2011).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pharmaceuticals - BSEF [bsef.com]

- 3. jurnal.umi.ac.id [jurnal.umi.ac.id]

- 4. scitepress.org [scitepress.org]

- 5. ijciar.com [ijciar.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Bromopicolinic Acid | CAS 30766-03-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 11. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Pyridines - Wikipedia [en.wikipedia.org]

- 15. jocpr.com [jocpr.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. US7923473B2 - Aromatic compounds and their use in medical applications - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Leveraging Benzyl 4-bromopyridine-2-carboxylate for Kinase Inhibitor Synthesis

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its unique physicochemical properties and prevalence in a multitude of FDA-approved drugs.[1][2] Within the vast landscape of drug discovery, protein kinases remain a critical class of targets, particularly in oncology, where their dysregulation is a common driver of disease.[1][3] This document provides a detailed guide for researchers and drug development professionals on the strategic use of Benzyl 4-bromopyridine-2-carboxylate, a versatile and synthetically tractable scaffold for the rapid generation of diverse kinase inhibitor libraries. We will explore the core synthetic transformations, provide validated, step-by-step protocols, and discuss the chemical rationale behind key experimental choices, thereby empowering researchers to accelerate their discovery programs.

The Strategic Advantage of the Pyridine Scaffold

Kinase inhibitors are designed to compete with adenosine triphosphate (ATP) by occupying its binding pocket within the kinase domain.[4] A successful inhibitor must form specific, high-affinity interactions with key residues. The pyridine scaffold is exceptionally well-suited for this role. The ring nitrogen is a potent hydrogen bond acceptor, often forming a critical interaction with the "hinge" region of the kinase, mimicking the adenine moiety of ATP.[4][5] This foundational interaction provides a strong anchor, allowing chemists to build out diversity from other positions on the ring to achieve potency and selectivity.

Our focus, Benzyl 4-bromopyridine-2-carboxylate, is an intelligently designed starting material that capitalizes on these principles.

-

Pyridine Nitrogen: Positioned to act as the primary hinge-binding element.

-

C4-Bromo Group: A versatile synthetic handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. This position often points towards the solvent-exposed region of the ATP pocket, allowing for the installation of larger, property-modulating groups.

-

C2-Benzyl Carboxylate: This group serves two purposes. The benzyl ester acts as a stable protecting group for the carboxylic acid. The carbonyl oxygen can also form additional hydrogen bonds. Upon deprotection, the resulting carboxylic acid or a derived amide can be used to target other residues or enhance physicochemical properties.

Figure 1: Key functional regions of the Benzyl 4-bromopyridine-2-carboxylate scaffold.

Core Synthetic Workflow: A Divergent Approach

The true power of this scaffold lies in its ability to serve as a central hub for a divergent synthetic strategy. From this single starting material, two primary palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—can be employed to rapidly generate a wide array of analogs. Subsequent deprotection and functionalization of the C2-ester complete the synthesis.

Figure 2: Divergent synthetic workflow for generating kinase inhibitor libraries.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably one of the most robust and functional-group-tolerant methods for forming carbon-carbon bonds. In our context, it is used to couple various aryl or heteroaryl boronic acids (or their pinacol ester equivalents) to the C4 position of the pyridine ring.

Causality Behind Experimental Choices:

-

Catalyst: Palladium complexes bearing phosphine ligands are standard. Pd(dppf)Cl₂, a pre-formed, air-stable catalyst, is an excellent starting point as it is effective for a wide range of substrates.[6]

-

Base: A base is required to activate the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more soluble in organic solvents and more basic, often leading to faster reactions, but K₂CO₃ is a more economical choice.[6]

-

Solvent: A mixture of an organic solvent and water is essential. Solvents like 1,4-dioxane or DME are used to solubilize the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

-

Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are susceptible to oxidation. Therefore, degassing the solvent and running the reaction under an inert atmosphere (nitrogen or argon) is critical to prevent catalyst deactivation and ensure reproducible results.[7][8]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, a key transformation for installing diverse amine functionalities. This is particularly valuable in kinase inhibitor design, where amino groups often confer solubility and provide additional hydrogen bonding opportunities.

Causality Behind Experimental Choices:

-

Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP, or more modern biaryl phosphines such as XPhos or DavePhos, are designed to promote the challenging reductive elimination step that forms the C-N bond.[7][9] The palladium source is typically Pd(OAc)₂ or Pd₂(dba)₃.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine without competing in the reaction.[10]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of Benzyl 4-bromopyridine-2-carboxylate with a generic arylboronic acid.

| Reagent | M.W. ( g/mol ) | Eq. | Amount (mmol) | Mass/Volume |

| Benzyl 4-bromopyridine-2-carboxylate | 308.14 | 1.0 | 1.0 | 308 mg |

| Arylboronic Acid | - | 1.2 | 1.2 | - |

| Pd(dppf)Cl₂•CH₂Cl₂ | 816.64 | 0.05 | 0.05 | 41 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |

| 1,4-Dioxane | - | - | - | 8 mL |

| Water | - | - | - | 2 mL |

Procedure:

-

To a flame-dried round-bottom flask, add Benzyl 4-bromopyridine-2-carboxylate (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and K₂CO₃ (2.0 eq.).

-

Equip the flask with a condenser and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient) to afford the desired C4-arylated product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of Benzyl 4-bromopyridine-2-carboxylate with a generic secondary amine (e.g., morpholine).

| Reagent | M.W. ( g/mol ) | Eq. | Amount (mmol) | Mass/Volume |

| Benzyl 4-bromopyridine-2-carboxylate | 308.14 | 1.0 | 1.0 | 308 mg |

| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 | 105 µL |

| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18 mg |

| BINAP | 622.67 | 0.04 | 0.04 | 25 mg |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |

| Toluene (anhydrous) | - | - | - | 10 mL |

Procedure:

-

To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq.), BINAP (0.04 eq.), and NaOtBu (1.4 eq.) under an inert atmosphere.

-

Add anhydrous toluene (5 mL).

-

Add Benzyl 4-bromopyridine-2-carboxylate (1.0 eq.) dissolved in anhydrous toluene (5 mL), followed by the amine (1.2 eq.).

-

Seal the flask and heat the mixture to 100 °C in an oil bath for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution (10 mL).

-

Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired C4-aminated product.[10]

Protocol 3: Benzyl Ester Deprotection via Hydrogenolysis

This protocol describes the removal of the benzyl protecting group to unmask the carboxylic acid.

| Reagent | M.W. ( g/mol ) | Eq. | Amount (mmol) | Mass/Volume |

| C4-Substituted Benzyl Ester Intermediate | - | 1.0 | 1.0 | - |

| Palladium on Carbon (10 wt. %) | - | 0.10 | 0.1 | - |

| Methanol or Ethyl Acetate | - | - | - | 15 mL |

| Hydrogen (H₂) gas | 2.02 | xs | xs | Balloon pressure |

Procedure:

-

Dissolve the C4-substituted benzyl ester intermediate (1.0 eq.) in methanol or ethyl acetate (15 mL) in a round-bottom flask.

-

Carefully add 10% Palladium on Carbon (approx. 10% by weight of the starting material).

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can often be used in the next step without further purification.

Target Application: PIM-1 Kinase Inhibition

To illustrate the utility of this scaffold, we can look at its application in developing inhibitors for kinases like PIM-1, a serine/threonine kinase implicated in various cancers.[11] Pyridine-based inhibitors have shown potent activity against this target.[11][12] The general structure derived from our workflow would be well-positioned to interact with the PIM-1 active site.

Figure 3: Conceptual binding model of a pyridine-based inhibitor in a kinase ATP pocket.

Below is a table summarizing representative inhibition data for pyridine-based compounds against PIM-1 kinase, demonstrating the potential for inhibitors derived from this scaffold.

| Compound Type | Target Kinase | IC₅₀ (nM) | Reference |

| 3-cyano-6-naphthylpyridine inhibitor | PIM-1 | Potent | [12] |

| 1,3,4-oxadiazole-pyridine hybrid | PIM-1 | 14.3 | [11] |

| Aminopyridine-based inhibitor | VRK1 | 150 | [5] |

Conclusion

Benzyl 4-bromopyridine-2-carboxylate is a highly valuable and versatile scaffold for the synthesis of kinase inhibitors. Its pre-installed functionalities allow for a logical and efficient divergent synthetic approach using robust and well-understood palladium-catalyzed reactions. The protocols and strategic insights provided in this guide offer a solid foundation for research teams to rapidly generate and explore novel chemical matter, accelerating the path toward the discovery of new therapeutic agents.

References

-

Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1147-1171. Retrieved February 14, 2026, from [Link]

-

Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1147–1171. Retrieved February 14, 2026, from [Link]

-

Canton, D. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8344-8356. Retrieved February 14, 2026, from [Link]

-

Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s). Retrieved February 14, 2026, from [Link]

-

Fallon, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Frontiers in Chemistry, 8, 584902. Retrieved February 14, 2026, from [Link]

-

Al-Warhi, T., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 7(49), 45293–45311. Retrieved February 14, 2026, from [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 14, 2026, from [Link]

-

Gangjee, A., et al. (2010). N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation. Journal of Medicinal Chemistry, 53(4), 1563–1577. Retrieved February 14, 2026, from [Link]

-

An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2009). Letters in Organic Chemistry, 6(6), 490-492. Retrieved February 14, 2026, from [Link]

-

Wotring, J. W., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3639-3643. Retrieved February 14, 2026, from [Link]

-

Jäkel, C., & Schneider, G. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14247-14292. Retrieved February 14, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (2013). Molecules, 18(10), 12558–12567. Retrieved February 14, 2026, from [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. (n.d.). Retrieved February 14, 2026, from [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). Synlett, 2007(11), 1793-1795. Retrieved February 14, 2026, from [Link]

-

4-Bromopyridine-2-carboxylic acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (2020). RSC Medicinal Chemistry, 11(2), 221–227. Retrieved February 14, 2026, from [Link]

-

Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3891–3894. Retrieved February 14, 2026, from [Link]

-

Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

-

Help needed with unreproducible Suzuki coupling. (2021). Reddit. Retrieved February 14, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. reddit.com [reddit.com]

- 9. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Nucleophilic aromatic substitution (SNAr) protocols for 4-bromopyridines

Application Note: Advanced SNAr Protocols for 4-Bromopyridines

Abstract & Strategic Context

4-Bromopyridine is a privileged scaffold in medicinal chemistry, serving as a critical node in the synthesis of kinase inhibitors (e.g., Vandetanib analogs) and GPCR ligands. However, it presents a unique paradox: while the pyridine nitrogen activates the C4 position for Nucleophilic Aromatic Substitution (SNAr), the free base of 4-bromopyridine is notoriously unstable, prone to rapid self-quaternization (polymerization) to form pyridylpyridinium salts.

This guide provides high-fidelity protocols that circumvent this instability. By utilizing 4-bromopyridine hydrochloride as the stable precursor and generating the reactive free base in situ, researchers can achieve high yields while suppressing oligomerization.

Mechanistic Insight: The "Element Effect" & Activation

Unlike electrophilic aromatic substitution, SNAr proceeds via an addition-elimination pathway involving a Meisenheimer-like intermediate (anionic sigma complex).

The Nitrogen Advantage: The pyridine nitrogen at the 4-position acts as an intrinsic electron-withdrawing group (EWG), stabilizing the negative charge in the intermediate. This activation is comparable to a nitro group in benzene systems.

The Leaving Group Anomaly: In SNAr, bond breaking is often not rate-determining. Therefore, the high electronegativity of Fluorine usually makes it a better leaving group than Bromine (

Figure 1: Mechanism of SNAr on 4-Bromopyridine

Caption: The addition-elimination pathway. The rate-determining step is typically the nucleophilic attack (k1).

Critical Handling & Solvent Strategy

The Golden Rule: Never store 4-bromopyridine as a free base. Always store as the hydrochloride salt (4-BrPy·HCl) and neutralize it only in the presence of the nucleophile.

Solvent & Base Selection Matrix

The choice of solvent significantly impacts the reaction rate by stabilizing or destabilizing the transition state.

| Solvent | Polarity | Suitability | Notes |

| NMP | High | Excellent | High boiling point, excellent solubility for salts. Standard for thermal SNAr. |

| DMSO | High | Excellent | Accelerates SNAr by poorly solvating anions (making nucleophiles "naked" and more reactive).[1] |

| DMF | High | Good | WARNING: Avoid using with NaH at high temps (>100°C) due to runaway decomposition risk. |

| Isopropanol | Medium | Specific | Used for acid-catalyzed SNAr or microwave protocols. |

Experimental Protocols

Protocol A: Standard Thermal Amination (The "Workhorse" Method)

Best for: Primary and secondary amines, non-volatile nucleophiles.

Reagents:

-

4-Bromopyridine HCl (1.0 equiv)

-

Amine Nucleophile (1.2 – 1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)

-

Solvent: NMP or DMSO (Concentration: 0.5 M)

Step-by-Step:

-

Preparation: To a reaction vial equipped with a magnetic stir bar, add solid 4-Bromopyridine HCl (1.0 equiv).

-

Solvation: Add NMP (or DMSO). Stir briefly to create a suspension.

-

Neutralization & Addition: Add DIPEA (3.0 equiv). The mixture may warm slightly as the HCl is neutralized. Immediately add the Amine Nucleophile .

-

Expert Note: Adding the amine immediately captures the free base 4-bromopyridine before it can self-polymerize.

-

-

Reaction: Seal the vial and heat to 100–120°C for 4–16 hours. Monitor by LCMS (look for M+H of product; disappearance of Br peak).

-

Workup:

-

Dilute with EtOAc.

-

Wash 3x with water (to remove NMP/DMSO) and 1x with brine.

-

Dry over Na2SO4, filter, and concentrate.

-

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Sluggish amines, steric hindrance, rapid library generation.

Reagents:

-

4-Bromopyridine HCl (1.0 equiv)

-

Amine (2.0 equiv)

-

Triethylamine (Et3N) (3.0 equiv)

-

Solvent: EtOH or NMP (Concentration: 0.5 – 1.0 M)

Step-by-Step:

-

Load 4-Bromopyridine HCl, amine, and Et3N into a microwave-safe crimp vial.

-

Irradiation: Heat at 150°C for 10–20 minutes (High Absorption setting).

-

Validation: Check LCMS. If incomplete, irradiate for another 10 mins.

-

Workup: Evaporate volatiles directly (if EtOH) or perform aqueous extraction (if NMP).

Protocol C: Etherification (C-O Bond Formation)

Best for: Alkoxides, Phenoxides.

Reagents:

-

4-Bromopyridine HCl (1.0 equiv)

-

Alcohol (R-OH) (1.2 equiv)

-

Sodium Hydride (NaH, 60% in oil) (2.5 equiv)

-

Solvent: THF or DMF (0.2 M)

Step-by-Step:

-

Alkoxide Formation: In a dry flask under Argon, suspend NaH (2.5 equiv) in dry THF/DMF at 0°C.

-

Add the Alcohol dropwise. Stir for 30 min at 0°C -> RT to form the sodium alkoxide.

-

Substrate Addition: Add solid 4-Bromopyridine HCl in one portion to the alkoxide solution.

-

Expert Note: The first equivalent of alkoxide neutralizes the HCl; the second equivalent acts as the nucleophile.

-

-

Reaction: Heat to 60–80°C for 2–6 hours.

-

Quench: Cool to 0°C. Carefully quench with saturated NH4Cl (gas evolution).

Troubleshooting & Optimization Workflow

If the reaction fails or yields are low, follow this logic tree to optimize conditions.

Figure 2: Optimization Logic Tree

Caption: Decision matrix for troubleshooting SNAr failures. Acid catalysis is a "last resort" for very weak nucleophiles.

References

-

Mechanism & Kinetics: March’s Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley. (General reference for SNAr Addition-Elimination mechanism).

-

Microwave Protocols: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.

-

Solvent Safety (DMF/NaH): "Safety Concerns in a Pharmaceutical Manufacturing Environment: DMF/NaH." Organic Process Research & Development, 2012.[2]

-

4-Bromopyridine Instability: "The Polymerisation of 4-Chloropyridine." Recueil des Travaux Chimiques des Pays-Bas. (Historical context on pyridylpyridinium salt formation).

-

Acid Catalysis in SNAr: "Acid Activation of Pyridines for Nucleophilic Aromatic Substitution." ChemSusChem, 2015.[5][6]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Using Benzyl 4-bromopyridine-2-carboxylate

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis and Privileged Heterocyclic Scaffolds

In the landscape of modern drug discovery and materials science, the rapid and efficient synthesis of complex organic molecules is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and enhanced purity profiles compared to conventional heating methods.[1][2][3] This technology leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[1][4] This direct heating mechanism, known as dielectric heating, avoids the thermal gradients and superheating of vessel walls common in classical thermal methods, often resulting in cleaner reactions with fewer byproducts.[1][5]

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing as a core structural motif in numerous FDA-approved drugs and biologically active compounds.[6][7] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in designing molecules with specific biological targets.[7] Functionalized pyridine carboxylic acids, in particular, are key building blocks for a wide array of pharmaceuticals, including those for treating cancer, diabetes, and neurological disorders.[8]

This application note provides detailed protocols for the microwave-assisted functionalization of Benzyl 4-bromopyridine-2-carboxylate , a versatile building block for creating diverse molecular libraries. We will explore its use in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the speed and efficiency of microwave chemistry for the rapid generation of novel chemical entities.

Part 1: Synthesis of Starting Material: Benzyl 4-bromopyridine-2-carboxylate

The starting material can be synthesized in a straightforward two-step process from commercially available 4-bromo-2-methylpyridine. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by esterification with benzyl alcohol.

Protocol 1: Synthesis of 4-bromopyridine-2-carboxylic acid

This protocol is adapted from established procedures for the oxidation of substituted picolines.[4]

Materials:

-

4-bromo-2-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Purified water

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl, for workup)

-

Sodium bisulfite (for workup)

Procedure:

-

In a round-bottom flask, suspend 4-bromo-2-methylpyridine (1.0 eq) in purified water.

-

Heat the mixture to 70-80°C with vigorous stirring.

-

Slowly add potassium permanganate (2.5-3.0 eq) portion-wise, maintaining the temperature and monitoring the disappearance of the purple color before adding the next portion.

-

After the final addition, continue heating for 2-3 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.

-

Wash the filter cake with a small amount of hot water.

-

Cool the filtrate in an ice bath and acidify with concentrated HCl to a pH of 3-4 to precipitate the product.

-

If the solution retains a purple color, add sodium bisulfite until it becomes colorless.

-

Filter the white precipitate, wash with cold water, and dry under vacuum to yield 4-bromopyridine-2-carboxylic acid.

Protocol 2: Benzyl Esterification

This protocol employs a standard acid-catalyzed esterification.

Materials:

-